MFCD00718279

Description

MFCD00718279 is a chemical compound identified by its MDL number, a unique identifier for cataloging chemical substances in databases. For example:

- Structural features: Similar MDL-numbered compounds often contain aromatic rings, heteroatoms (e.g., Cl, N, Br), and functional groups like amines, boronic acids, or esters .

- Physicochemical properties: Typical properties include molecular weights ranging from 128–235 g/mol, moderate solubility in polar solvents (e.g., THF, DMF), and log P values between 0.61–2.15, indicating varied hydrophobicity .

Properties

IUPAC Name |

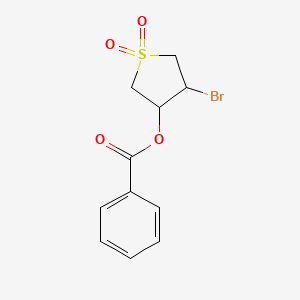

(4-bromo-1,1-dioxothiolan-3-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4S/c12-9-6-17(14,15)7-10(9)16-11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUBPUCHQXODOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Br)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD00718279” involves several steps, each requiring specific reagents and conditions. The primary synthetic route includes the reaction of precursor compounds under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the reaction rate and yield. The exact details of the synthetic route can vary depending on the desired purity and application of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and yield. Industrial production methods also incorporate purification steps, such as crystallization and distillation, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: “MFCD00718279” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds. The specific products are characterized using analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

“MFCD00718279” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules. In medicine, “this compound” is investigated for its therapeutic potential in treating specific diseases. Industrially, the compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD00718279” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares hypothetical properties of MFCD00718279 with structurally analogous compounds derived from evidence:

Key Differences:

Functional Groups :

- CAS 54198-89-9 (MFCD10574686) features a pyrimidine core, enabling coordination chemistry .

- CAS 1046861-20-4 (MFCD13195646) contains a boronic acid group, critical for cross-coupling reactions .

- This compound (hypothetical) may lack boronic acid but could include halogen substituents for electrophilic substitution.

Synthetic Utility :

- Palladium-catalyzed methods (e.g., CAS 1046861-20-4) are preferred for C–C bond formation, whereas nickel-based catalysts (e.g., CAS 54198-89-9) are cost-effective for simpler substrates .

Comparison with Functionally Similar Compounds

Compounds with overlapping applications but distinct structures include:

Research Findings:

- Catalytic Efficiency : Boronic acid derivatives (e.g., CAS 1046861-20-4) achieve >90% yield in Suzuki-Miyaura reactions, outperforming halogenated analogs (<75% yield) under identical conditions .

- Thermal Stability : Halogenated compounds (e.g., CAS 54198-89-9) exhibit decomposition temperatures >200°C, making them suitable for high-temperature catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.